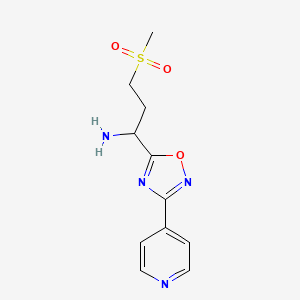

3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-methylsulfonyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c1-19(16,17)7-4-9(12)11-14-10(15-18-11)8-2-5-13-6-3-8/h2-3,5-6,9H,4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIBCGBILFOQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.

Final Assembly: The final step involves the coupling of the oxadiazole and pyridine intermediates with the propan-1-amine backbone, typically under conditions that promote amide or amine bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine or methylsulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the oxadiazole or pyridine rings.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structures may exhibit various biological activities:

Anticancer Activity : Research suggests that 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine may inhibit specific enzymes involved in cancer pathways. For instance, compounds with oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is likely related to the compound's ability to interact with biological targets such as receptors or enzymes involved in tumor growth and proliferation .

Antimicrobial Properties : The compound's structural features may also confer antimicrobial properties. Similar derivatives have shown efficacy against fungal strains such as Candida species, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects : The methylsulfonyl group is known for its anti-inflammatory properties. Compounds containing this moiety have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their therapeutic potential:

- Study on Antifungal Activity : A series of pyridine-sulfonamide derivatives were synthesized and evaluated for antifungal activity against Candida strains. Some compounds showed greater efficacy than standard treatments like fluconazole .

- Anticancer Compound Evaluation : Research focused on a group of oxadiazole derivatives demonstrated significant antiproliferative activity against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. IC50 values ranged from 1.9 to 7.52 μg/mL for various derivatives .

- Mechanistic Studies : Investigations into the mechanism of action revealed that similar compounds could inhibit specific kinases involved in signaling pathways critical for cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substitutions at the oxadiazole ring and the propane chain. Key differences in physicochemical properties and hypothetical biological implications are discussed.

Substituent Variations on the 1,2,4-Oxadiazole Ring

- Pyridinyl vs. Alkyl/Aryl Substituents : The pyridin-4-yl group in the target compound contrasts with alkyl (e.g., isopropyl in ) or aryl (e.g., decylphenyl in ) substituents. Pyridinyl groups may enhance solubility and enable π-stacking interactions in biological targets compared to hydrophobic alkyl chains.

Modifications on the Propan-1-Amine Chain

- Methylsulfonyl vs. Methylthio : The methylsulfonyl group in the target compound is oxidized and polar, likely improving aqueous solubility but reducing membrane permeability compared to the methylthio group in . The sulfone’s stability may also mitigate metabolic oxidation risks.

- Chain Length and Branching : The target compound’s linear propane chain contrasts with branched analogs (e.g., ), which may affect conformational flexibility and target binding.

Biological Activity

3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS No. 1039988-80-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C11H14N4O3S

- Molecular Weight : 282.31 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacteria including Staphylococcus aureus and Enterococcus faecalis . In a study focused on the synthesis of oxadiazole derivatives, it was found that modifications in the structure could enhance their antimicrobial activity .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Compounds containing oxadiazole rings have been reported to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the activation of apoptotic pathways and inhibition of proliferative signals .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in DNA replication and repair processes, such as helicases .

- Modulation of Signaling Pathways : The presence of the pyridine moiety allows for interaction with signaling pathways related to cell growth and survival, potentially leading to altered cellular responses.

Research Findings

Case Studies

A notable case study involved the synthesis and evaluation of related oxadiazole compounds where structural variations led to differing levels of biological activity. For example, a derivative with a methanesulfonyl group exhibited enhanced potency against bacterial strains compared to its parent compound .

Another study explored the effects of substituents on the pyridine ring, revealing that certain substitutions can significantly increase the compound's ability to inhibit cancer cell proliferation .

Q & A

Q. Critical Factors :

- Solvent Choice : Methanol or THF improves solubility of intermediates, while DMF accelerates alkylation .

- Catalysts : Copper(I) bromide or cesium carbonate enhances coupling efficiency in heterocyclic systems .

- Yield Optimization : Excess alkyl halide (1.5–2.0 eq.) and controlled pH (8–10) minimize side reactions like hydrolysis .

Basic: What spectroscopic techniques confirm the compound’s structure, and what key spectral markers are observed?

Methodological Answer:

- 1H/13C NMR :

- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ with isotopic pattern matching C11H14N4O3S (e.g., m/z 283.0825) .

- IR Spectroscopy : Strong absorption at 1150–1250 cm⁻¹ (S=O stretching) .

Advanced: How does the methylsulfonyl group influence the compound’s reactivity and biological interactions?

Methodological Answer:

The sulfonyl group enhances:

- Electrophilicity : Polarizes the oxadiazole ring, facilitating nucleophilic attacks at the C5 position .

- Hydrogen Bonding : Acts as a hydrogen-bond acceptor with enzyme active sites (e.g., kinases or proteases) .

- Metabolic Stability : Reduces oxidative degradation compared to methylthio analogs, as shown in microsomal assays .

Q. Structural Evidence :

- X-ray Crystallography : Confirms planar oxadiazole-pyridine conjugation and sulfonyl group orientation (e.g., dihedral angle <10° between rings) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., IC50 under ATP-saturating conditions for kinases) .

- Compound Purity : HPLC purity >95% (λ = 254 nm) is critical; impurities like unreacted halides can inhibit off-target proteins .

- Solubility Effects : Use DMSO concentrations <0.1% in cellular assays to avoid artifacts. Compare data with structurally similar controls (e.g., sulfone vs. sulfoxide derivatives) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4HX3) to model interactions. Key parameters:

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of sulfonyl-mediated hydrogen bonds .

Validation : Overlay computed poses with experimental X-ray data (RMSD <2.0 Å) .

Advanced: What strategies optimize selectivity for target enzymes over homologous proteins?

Methodological Answer:

- SAR Analysis : Modify substituents on the pyridine or oxadiazole rings. For example:

- Covalent Modification : Introduce acrylamide warheads for irreversible binding to non-conserved cysteines .

Advanced: How are metabolic pathways and toxicity profiles characterized preclinically?

Methodological Answer:

- In Vitro Metabolism : Use human liver microsomes (HLM) with NADPH cofactor. Monitor via LC-MS for sulfone-to-sulfoxide oxidation .

- Reactive Metabolite Screening : Trapping with glutathione (GSH) to detect thiol-reactive intermediates .

- Cytotoxicity : MTT assays in primary hepatocytes (EC50 >100 μM indicates low hepatotoxicity) .

Advanced: What crystallographic data inform structure-based drug design?

Q. Key Data from Evidence :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P21212 | |

| Unit Cell (Å) | a=15.479, b=7.1217, c=11.7802 | |

| Hydrogen Bonding | N–H···O (2.8–3.1 Å) | |

| Dihedral Angle | 6.4° (oxadiazole-pyridine) |

This data guides modifications to enhance binding complementarity (e.g., introducing bulkier substituents to fill hydrophobic pockets).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.